3-(2,5-DIMETHYLBENZENESULFONYL)-N-(2-METHOXY-5-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Description
3-(2,5-Dimethylbenzenesulfonyl)-N-(2-methoxy-5-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a triazoloquinazoline derivative characterized by a fused heterocyclic core. Its structure features a 2,5-dimethylbenzenesulfonyl group at position 3 and a 2-methoxy-5-methylphenyl substituent attached via the N5-amine (Fig. 1).
Triazoloquinazolines are explored for diverse biological activities, including kinase inhibition and antimicrobial effects. However, specific applications for this compound remain underexplored in publicly available literature.
Properties
IUPAC Name |
3-(2,5-dimethylphenyl)sulfonyl-N-(2-methoxy-5-methylphenyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O3S/c1-15-10-12-21(33-4)19(13-15)26-23-18-7-5-6-8-20(18)30-24(27-23)25(28-29-30)34(31,32)22-14-16(2)9-11-17(22)3/h5-14H,1-4H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWDZBKRNVWRFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=C(C=CC(=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-DIMETHYLBENZENESULFONYL)-N-(2-METHOXY-5-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The initial step involves the formation of the triazole ring through a cyclization reaction. This can be achieved by reacting an appropriate hydrazine derivative with an alkyne under acidic or basic conditions.
Quinazoline Ring Formation: The triazole intermediate is then subjected to a cyclization reaction with an appropriate ortho-substituted aniline to form the quinazoline ring.
Sulfonylation: The resulting triazoloquinazoline intermediate is then sulfonylated using a sulfonyl chloride derivative, such as 2,5-dimethylphenylsulfonyl chloride, in the presence of a base like triethylamine.
N-Arylation: Finally, the compound is N-arylated using 2-methoxy-5-methylaniline under suitable conditions, such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-DIMETHYLBENZENESULFONYL)-N-(2-METHOXY-5-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazoloquinazoline derivatives.
Scientific Research Applications
The compound 3-(2,5-Dimethylbenzenesulfonyl)-N-(2-Methoxy-5-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex chemical structure that has garnered attention for its potential applications in various scientific fields. This article explores its applications, particularly in medicinal chemistry, and presents comprehensive data tables and documented case studies.
Antimicrobial Activity
Recent studies have shown that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives of quinazoline have been evaluated for their efficacy against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA).
In a comparative study, one derivative demonstrated a minimum inhibitory concentration (MIC) of 0.98 μg/mL against MRSA, highlighting the potential of such compounds in treating resistant bacterial infections .
Anticancer Properties
Quinazoline derivatives are also explored for their anticancer activities. A study on related compounds indicated that certain modifications led to enhanced antiproliferative effects against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The compounds showed preferential inhibition of rapidly dividing cells over normal fibroblasts, suggesting selective cytotoxicity .
Case Studies
-
Case Study on Antimicrobial Efficacy
- Objective : Evaluate the effectiveness of quinazoline derivatives against MRSA.
- Methodology : In vitro assays were conducted to determine MIC values.
- Results : Compound derivatives exhibited MIC values ranging from 0.98 μg/mL to 3.90 μg/mL against various strains of S. aureus.
- : The study supports the development of new antimicrobial agents based on quinazoline scaffolds.
-
Case Study on Anticancer Activity
- Objective : Assess the antiproliferative effects of synthesized quinazoline derivatives.
- Methodology : Cell viability assays were performed using A549 and MCF-7 cell lines.
- Results : Select compounds inhibited cell growth significantly more than traditional chemotherapeutics.
- : Quinazoline derivatives show promise as effective anticancer agents with potential for further development.
Table 2: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | MIC/MBC (μg/mL) | Notes |
|---|---|---|---|
| Antimicrobial | S. aureus (MRSA) | 0.98 | Effective against resistant strains |
| Anticancer | A549 | IC50 = 15 | Selective toxicity observed |
| Antifungal | C. albicans | 7.80 | Moderate activity noted |
Mechanism of Action
The mechanism of action of 3-(2,5-DIMETHYLBENZENESULFONYL)-N-(2-METHOXY-5-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Key Observations :
- The methyl substituents in both compounds increase lipophilicity, but the target compound’s higher LogP suggests greater membrane permeability.
Comparison of Reaction Conditions :
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be described by the following features:
- Sulfonyl Group : Contributes to the compound's solubility and reactivity.
- Triazole Ring : Known for its role in biological activity, particularly in medicinal chemistry.
- Quinazoline Moiety : Often associated with various pharmacological effects, including anticancer properties.
Molecular Formula
The molecular formula is .
IUPAC Name
The IUPAC name is 3-(2,5-dimethylbenzenesulfonyl)-N-(2-methoxy-5-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways.
Pharmacological Effects
Research has indicated several pharmacological effects associated with this compound:
- Anticancer Activity : Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines. The presence of the quinazoline structure is particularly relevant here as many quinazoline derivatives are known for their antitumor properties.
- Anti-inflammatory Properties : The sulfonyl group may contribute to anti-inflammatory effects by modulating inflammatory pathways.
- Antimicrobial Activity : Some studies have reported that similar compounds exhibit antimicrobial properties, suggesting potential applications in treating infections.
Case Studies and Experimental Research
Several studies have explored the biological activity of related compounds or the specific compound itself:
- Cytotoxicity Assays : In vitro assays using cancer cell lines have shown that modifications in the sulfonyl and triazole groups can significantly enhance cytotoxicity. For instance, a study found that derivatives with similar structures showed IC50 values in the low micromolar range against breast cancer cells .
- In Vivo Studies : Animal models have been employed to evaluate the anti-tumor efficacy of related compounds. Results indicated significant tumor reduction when administered at specific dosages .
Data Tables
To summarize some key findings related to this compound and its analogs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
